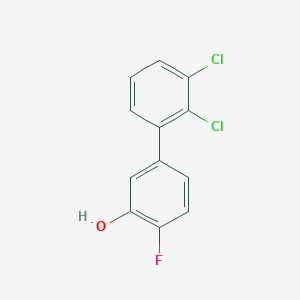
4-(3,5-Dichlorophenyl)-2-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dichlorophenyl)-2-fluorophenol (95%) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid that is insoluble in water and has a melting point of 130-135°C. The compound has been studied for its potential to be used in a variety of applications, including drug synthesis, medicinal chemistry, and material science.
Aplicaciones Científicas De Investigación
4-(3,5-Dichlorophenyl)-2-fluorophenol (95%) has been studied for its potential to be used in a variety of applications in scientific research. It has been used as a starting material in the synthesis of a variety of compounds, including drugs, dyes, and other organic compounds. It has also been studied for its potential to be used as a catalyst in organic reactions. Additionally, it has been studied for its potential to be used as a fluorescent dye in biological imaging.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dichlorophenyl)-2-fluorophenol (95%) is not completely understood. However, it is believed that the compound may act as a substrate for certain enzymes and may be involved in the regulation of certain metabolic pathways. Additionally, it is believed that the compound may interact with certain proteins and may modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Dichlorophenyl)-2-fluorophenol (95%) are not completely understood. However, it is believed that the compound may be involved in the regulation of certain metabolic pathways and may have an impact on the activity of certain proteins. Additionally, it is believed that the compound may act as an antioxidant and may have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(3,5-Dichlorophenyl)-2-fluorophenol (95%) in lab experiments has several advantages. The compound is relatively easy to synthesize and is relatively stable when stored properly. Additionally, the compound has a low toxicity and is not known to be carcinogenic. However, there are some limitations to the use of this compound in lab experiments. For example, the compound is not water-soluble, so it may be difficult to dissolve in aqueous solutions. Additionally, the compound may react with other compounds in the presence of light or heat, so it must be stored and handled properly.
Direcciones Futuras
The potential applications of 4-(3,5-Dichlorophenyl)-2-fluorophenol (95%) in scientific research are vast. Further research is needed to fully understand the biochemical and physiological effects of this compound. Additionally, further research is needed to explore the potential of the compound to be used as a catalyst in organic reactions and to be used as a fluorescent dye in biological imaging. Additionally, further research is needed to explore the potential of the compound to be used for drug synthesis and medicinal chemistry. Finally, further research is needed to explore the potential of the compound to be used in material science applications.
Métodos De Síntesis
4-(3,5-Dichlorophenyl)-2-fluorophenol (95%) can be synthesized through a multi-step process. The first step involves the reaction of 3,5-dichloroaniline with 2-fluorobenzoyl chloride in the presence of anhydrous potassium carbonate in a mixture of dichloromethane and methanol. This reaction produces the desired product, 4-(3,5-dichlorophenyl)-2-fluorobenzamide, as well as some byproducts. The next step involves the hydrolysis of the benzamide with aqueous hydrochloric acid, which produces the desired product, 4-(3,5-dichlorophenyl)-2-fluorophenol (95%).
Propiedades
IUPAC Name |
4-(3,5-dichlorophenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FO/c13-9-3-8(4-10(14)6-9)7-1-2-12(16)11(15)5-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMIGUGJBPCSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684451 |
Source


|
| Record name | 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
634192-35-1 |
Source


|
| Record name | 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374635.png)